ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate
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Overview
Description
Ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a piperidine ring, a trifluoromethylphenyl group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate typically involves multiple steps. One common method includes the reaction of 4-(piperidin-1-yl)-6-chloro-1,3,5-triazine with 3-(trifluoromethyl)aniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethyl glycinate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- Ethyl N-[4-(morpholin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate
- Ethyl N-[4-(piperidin-1-yl)-6-{[4-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate
Uniqueness
What sets ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23F3N6O2 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 2-[[4-piperidin-1-yl-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C19H23F3N6O2/c1-2-30-15(29)12-23-16-25-17(27-18(26-16)28-9-4-3-5-10-28)24-14-8-6-7-13(11-14)19(20,21)22/h6-8,11H,2-5,9-10,12H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
DABOUVPEDZETLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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